2-29-Galanin (rat)

Receptor Binding GAL2 Selectivity Pharmacology

2-29-Galanin (rat) is a 28-amino acid synthetic neuropeptide fragment (CAS 141696-11-9) derived from the full-length 29-amino acid galanin peptide. It functions as a peptide agonist for galanin receptors, with a well-documented pharmacological profile characterized by high affinity and pronounced selectivity for the GAL2 receptor subtype.

Molecular Formula C139H208N42O40
Molecular Weight 3107.4 g/mol
Cat. No. B12351888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-29-Galanin (rat)
Molecular FormulaC139H208N42O40
Molecular Weight3107.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N
InChIInChI=1S/C139H208N42O40/c1-15-70(10)111(137(220)174-99(52-110(195)196)131(214)170-96(49-104(142)188)128(211)168-95(48-80-56-149-65-157-80)127(210)163-86(30-23-37-150-139(145)146)121(204)175-101(61-183)134(217)166-92(43-75-25-17-16-18-26-75)126(209)177-102(62-184)135(218)171-98(51-109(193)194)130(213)162-85(29-21-22-36-140)120(203)167-93(46-78-54-147-63-155-78)119(202)153-58-107(191)160-88(40-67(4)5)132(215)179-112(73(13)185)114(144)197)178-116(199)72(12)159-122(205)94(47-79-55-148-64-156-79)172-136(219)103-31-24-38-181(103)108(192)59-154-118(201)87(39-66(2)3)164-123(206)89(41-68(6)7)165-125(208)91(44-76-32-34-81(187)35-33-76)161-106(190)57-152-115(198)71(11)158-133(216)100(60-182)176-129(212)97(50-105(143)189)169-124(207)90(42-69(8)9)173-138(221)113(74(14)186)180-117(200)83(141)45-77-53-151-84-28-20-19-27-82(77)84/h16-20,25-28,32-35,53-56,63-74,83,85-103,111-113,151,182-187H,15,21-24,29-31,36-52,57-62,140-141H2,1-14H3,(H2,142,188)(H2,143,189)(H2,144,197)(H,147,155)(H,148,156)(H,149,157)(H,152,198)(H,153,202)(H,154,201)(H,158,216)(H,159,205)(H,160,191)(H,161,190)(H,162,213)(H,163,210)(H,164,206)(H,165,208)(H,166,217)(H,167,203)(H,168,211)(H,169,207)(H,170,214)(H,171,218)(H,172,219)(H,173,221)(H,174,220)(H,175,204)(H,176,212)(H,177,209)(H,178,199)(H,179,215)(H,180,200)(H,193,194)(H,195,196)(H4,145,146,150)/t70-,71-,72-,73+,74+,83-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-/m0/s1
InChIKeyGALXLNAOJOZXKY-UOGOHJNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-29-Galanin (rat) for Research: Selective GAL2 Peptide Agonist & Pharmacological Probe


2-29-Galanin (rat) is a 28-amino acid synthetic neuropeptide fragment (CAS 141696-11-9) derived from the full-length 29-amino acid galanin peptide. It functions as a peptide agonist for galanin receptors, with a well-documented pharmacological profile characterized by high affinity and pronounced selectivity for the GAL2 receptor subtype . This compound is extensively utilized as a research tool to dissect galanin receptor subtype-specific signaling pathways and physiological functions, particularly those mediated by GAL2 [1].

Why 2-29-Galanin (rat) Cannot Be Substituted by Full-Length Galanin or Other Fragments


The galaninergic system comprises at least three G protein-coupled receptor subtypes (GAL1, GAL2, GAL3) with distinct tissue distributions and signaling mechanisms. Full-length galanin (1-29) binds all three subtypes with high affinity, making it unsuitable for experiments designed to isolate the functional contributions of a specific receptor. In contrast, the 2-29 fragment exhibits a unique selectivity profile, preferentially engaging GAL2 over GAL1 [1]. Other common fragments, such as galanin (1-15) and (3-29), possess divergent pharmacological activities; for instance, galanin (3-29) is largely inactive in many functional assays [2][3]. Substituting 2-29-Galanin with full-length galanin or a different fragment would therefore compromise the receptor-subtype specificity of the experiment, leading to ambiguous or confounded results.

Quantitative Evidence for 2-29-Galanin (rat) Differentiation vs. Comparators


GAL2 Subtype Selectivity: 2-29-Galanin (rat) vs. Full-Length Galanin

The primary differentiator for 2-29-Galanin (rat) is its marked selectivity for the GAL2 receptor subtype. Competitive binding assays using rat receptors demonstrate that 2-29-Galanin (rat) has a high affinity for GAL2 (Ki = 1.9 nM), but a substantially lower affinity for GAL1 (Ki = 85 nM), resulting in a 44.7-fold selectivity for GAL2 over GAL1 . In contrast, full-length galanin (1-29) binds both receptor subtypes with similarly high, non-selective affinity. This selectivity profile establishes 2-29-Galanin (rat) as a superior tool for experiments requiring pharmacological isolation of GAL2-mediated signaling.

Receptor Binding GAL2 Selectivity Pharmacology

Functional Efficacy in Insulin Secretion: 2-29-Galanin vs. 3-29 and 10-29 Fragments

In a perfused dog pancreas model, 2-29-Galanin potently inhibited insulin secretion by 75% ± 4%, demonstrating high functional efficacy that approaches that of the native full-length galanin (1-29), which inhibited secretion by 90% ± 3% [1]. Critically, this functional activity is not shared by all N-terminally truncated fragments. Under the same experimental conditions (1 nmol/l concentration), both galanin(3-29) and galanin(10-29) failed to significantly affect insulin secretion, confirming their inactivity [1]. This shows that 2-29-Galanin retains near-complete biological function in this key physiological context, while even slightly further truncation results in a total loss of activity.

Endocrinology Insulin Secretion Functional Assay

Rank-Order Potency in Smooth Muscle Contraction: 2-29-Galanin as a Functional Intermediary

In functional assays using guinea-pig ileum, the potency rank order for inhibiting neurally-evoked circular muscle contractions was established as Galanin(1-29) > galanin(2-29) > galanin(1-15) [1]. This places 2-29-Galanin as an active, moderately potent fragment. In stark contrast, fragments such as galanin(3-29), galanin(10-29), and galanin(21-29) were found to be completely ineffective in the same assay [1]. This quantitative ranking provides a clear functional differentiation for 2-29-Galanin, demonstrating it is not only a selective binding agent but also a functional agonist in a physiologically relevant ex vivo tissue preparation, unlike many other C-terminal or shorter N-terminal fragments.

Gastrointestinal Physiology Smooth Muscle Functional Assay

Procurement-Driven Application Scenarios for 2-29-Galanin (rat)


Pharmacological Dissection of GAL2-Mediated Signaling Pathways

Ideal for studies requiring selective activation of the GAL2 receptor to differentiate its downstream effects from those of GAL1 or GAL3. The 44.7-fold selectivity for GAL2 over GAL1 ensures that observed signaling events (e.g., activation of Gq/11, phosphoinositide turnover) can be confidently attributed to GAL2 stimulation, avoiding the confounding influence of concurrent GAL1 activation that occurs with non-selective ligands like full-length galanin .

Ex Vivo Functional Studies in Endocrine and Gastrointestinal Tissues

A validated functional agonist in tissue-based assays, as demonstrated by its potent inhibition of insulin secretion (75% inhibition at 1 nM) in perfused pancreas and its active rank-order potency in guinea-pig ileum contraction assays [1][2]. This makes it a preferred tool for studying the physiological roles of galanin in the endocrine pancreas and gastrointestinal smooth muscle.

Structure-Activity Relationship (SAR) Studies for Galanin Receptor Ligand Design

This fragment serves as a critical reference compound in SAR programs. Its binding and functional profiles provide a benchmark for understanding the contributions of the N-terminal tryptophan and the C-terminal region to receptor affinity, selectivity, and efficacy. Its activity contrasts sharply with inactive fragments like galanin(3-29) and galanin(10-29), which lack the N-terminal tryptophan and are valuable negative controls [1][2].

Technical Documentation Hub

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